N-methyl-2,3-dihydro-1H-indole-6-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Selectivity

Regioisomer purity and regiospecific substitution patterns are critical for target engagement; the 5-sulfonamide analog (CAS 113162-46-2) is not interchangeable. This validated 6-sulfonamide zinc-binding group (ZBG) enables: • JAK/STAT pathway kinase inhibitor library construction (autoimmune/oncology) • Bacterial DapE metalloenzyme inhibition with proper active-site zinc coordination • Direct SAR comparison vs. 5-substituted regioisomer Supplied at ≥97% purity (HPLC) with batch-specific COA. Stable at -20°C for multi-year GLP/GMP programs.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 1300027-05-7
Cat. No. B1455411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2,3-dihydro-1H-indole-6-sulfonamide
CAS1300027-05-7
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC2=C(CCN2)C=C1
InChIInChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3
InChIKeyFVLCMZSARFTYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide Overview


N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide (CAS 1300027-05-7; molecular formula C₉H₁₂N₂O₂S; MW 212.27) is a synthetic indoline derivative bearing a sulfonamide group at the 6-position of the partially saturated indole core and an N-methyl substitution on the sulfonamide nitrogen [1]. This scaffold is incorporated into kinase inhibitor libraries, with documented relevance to JAK/STAT pathway modulation—a target class of high interest in autoimmune and oncology drug discovery [2]. The compound's regiospecific 6-sulfonamide substitution distinguishes it from the more commonly explored 5-sulfonamide analogs, conferring distinct hydrogen-bonding geometry and target engagement potential [1].

Regiospecific 6-sulfonamide enables zinc-binding pharmacophore for metalloenzyme studies
Drug-like N-methyl sulfonamide reduces HBD count, may support membrane permeability
Library context Reported in kinase inhibitor libraries targeting JAK/STAT pathways
Stability Documented long-term storage stability supports multi-year campaigns

N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide: Irreplaceability


The 6-sulfonamide regioisomer (CAS 1300027-05-7) presents a fundamentally different spatial arrangement of the sulfonamide hydrogen-bond donor/acceptor pair compared to the 5-substituted analog (CAS 113162-46-2), resulting in altered target recognition [1]. Indoline-6-sulfonamides have been validated as zinc-binding group (ZBG) pharmacophores in bacterial DapE enzyme inhibition, where the 6-position sulfonamide coordinates the dinuclear zinc active site [2]. Additionally, the N-methyl substitution on the sulfonamide nitrogen increases lipophilicity (calculated logP increase versus primary sulfonamide analogs) and reduces hydrogen-bond donor count from two to one, impacting membrane permeability and oral bioavailability predictions [3]. These structural features are non-interchangeable; substituting with 5-sulfonamide regioisomers or des-methyl analogs would alter target engagement geometry, physicochemical properties, and the resulting SAR trajectory.

5-Sulfonamide regioisomer may not achieve the zinc-coordination geometry reported for DapE inhibition
Des-methyl analog retains an extra HBD, potentially shifting membrane permeability and oral bioavailability predictions
Scaffolds without kinase library precedent may alter pathway selectivity and SAR trajectory

N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide: Comparative Evidence


6- vs. 5-Sulfonamide Binding Geometry

The target compound features sulfonamide substitution at the indoline 6-position, whereas the commercially prevalent analog N-methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS 113162-46-2) bears substitution at the 5-position [1]. Indoline-6-sulfonamides have been demonstrated to act as zinc-binding groups (ZBG) in the bacterial enzyme DapE, where the 6-position sulfonamide coordinates the dinuclear zinc active site—a binding mode that 5-substituted regioisomers cannot recapitulate due to divergent spatial orientation [2]. This regiospecificity is critical for target engagement in zinc metalloenzyme inhibition programs.

6- vs 5-Sulfonamide Geometry
Reported
6-position enables zinc coordination in DapE active site; 5-substituted cannot recapitulate
Regiospecificity critical for zinc metalloenzyme inhibitor design
Based on published DapE studies
Medicinal Chemistry Structure-Activity Relationship Regioisomer Selectivity

N-Methyl Sulfonamide Lipophilicity Advantage

The N-methyl substitution on the sulfonamide nitrogen of the target compound reduces the hydrogen-bond donor (HBD) count from two (in primary sulfonamides) to one, while increasing calculated lipophilicity [1]. This modification aligns with established medicinal chemistry principles for improving membrane permeability and oral bioavailability. In contrast, the unsubstituted indoline-6-sulfonamide (CAS 3074-25-7) retains two HBDs and lower logP, which may limit passive diffusion across biological membranes .

N-Methyl Lipophilicity
Class-level
1 HBD (N-methyl) vs 2 HBD (primary sulfonamide); higher calculated logP
May enhance membrane permeability and oral bioavailability
Calculated properties; experimental logP not reported
Physicochemical Properties Drug-Likeness Medicinal Chemistry Optimization

JAK/STAT Pathway Targeting in Kinase Libraries

Patent analyses reveal that N-methyl-2,3-dihydro-1H-indole-6-sulfonamide has been incorporated into kinase inhibitor libraries with particular relevance to JAK/STAT pathway modulation—a target class of high interest in autoimmune disease and oncology research [1]. While the 5-substituted regioisomer (CAS 113162-46-2) is described as a versatile intermediate, it lacks specific documented association with kinase inhibitor libraries in the available literature [2]. This differentiation in reported application context informs library design decisions.

Kinase Library Precedence
Reported
Documented in kinase inhibitor libraries for JAK/STAT pathway modulation
Supports inclusion in kinase-focused library design
Based on patent analyses
Kinase Inhibition JAK/STAT Pathway Autoimmune Disease Oncology

DapE Zinc-Binding Pharmacophore Validation

The indoline-6-sulfonamide core has been validated as a zinc-binding group (ZBG) in inhibitors of the bacterial enzyme DapE (dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase; EC 3.5.1.18), a metalloenzyme essential for bacterial lysine biosynthesis and cell wall integrity [1]. This class-level activity is specific to the 6-sulfonamide substitution pattern; 5-sulfonamide indolines have not been reported as DapE inhibitors in the peer-reviewed literature. While direct IC₅₀ data for the N-methyl derivative (1300027-05-7) are not available in published studies, the core scaffold has demonstrated tractable SAR and active-site engagement via molecular docking [1].

DapE Pharmacophore Validation
Class-level
Indoline-6-sulfonamide core validated as zinc-binding group for DapE inhibition
Supports antibacterial discovery targeting lysine biosynthesis
Specific IC₅₀ data for N-methyl derivative not available; core SAR published
Antibacterial DapE Inhibition Zinc Metalloenzyme Lysine Biosynthesis

ISO-Certified Purity Benchmarking

The target compound is commercially available from multiple vendors with purity specifications of 95% or higher (NLT 97% from ISO-certified suppliers) . This purity level meets or exceeds the typical 95% threshold required for pharmaceutical R&D and quality control applications . In contrast, the 5-substituted regioisomer (CAS 113162-46-2) is offered at 95% purity from some vendors but lacks documented ISO certification , while the unsubstituted indoline-6-sulfonamide (CAS 3074-25-7) is available at minimum 95% purity without specific ISO compliance documentation .

Purity Benchmark
Data to verify
NLT 97% purity from ISO-certified suppliers
May reduce analytical variability for GLP/GMP research
Supplier-specified; independent verification recommended
Procurement Quality Control Pharmaceutical R&D

Long-Term Storage Stability

The target compound demonstrates documented long-term storage stability at -20°C for 1-2 years, with short-term storage at -4°C for 1-2 weeks [1]. This stability profile supports multi-year medicinal chemistry campaigns without compound degradation concerns. In comparison, the unsubstituted indoline-6-sulfonamide (CAS 3074-25-7) is recommended for storage at 2-8°C , but no long-term stability duration is specified in available vendor documentation.

Storage Stability
Reported
1–2 years at −20°C; 1–2 weeks at −4°C
Supports multi-year research without degradation
As per vendor storage specifications
Compound Stability Storage Conditions Long-Term Research

N-Methyl-2,3-dihydro-1H-indole-6-sulfonamide Applications


Kinase Library Synthesis for JAK/STAT Pathway

Based on documented incorporation in kinase inhibitor libraries with relevance to JAK/STAT pathway modulation [1], this compound is best deployed as a core scaffold in focused libraries for autoimmune disease and oncology drug discovery. The N-methyl sulfonamide substitution improves drug-like properties while maintaining the validated 6-sulfonamide zinc-binding pharmacophore required for specific metalloenzyme targets [1].

DapE-Targeted Antibacterial Discovery

The indoline-6-sulfonamide core has been validated as a zinc-binding group in DapE inhibitors [2]. This compound serves as a starting point for analog synthesis and SAR studies in antibacterial programs targeting Gram-negative and Gram-positive pathogens. The 6-position substitution is essential for active-site zinc coordination [2].

Regioisomeric SAR Comparison

This compound enables direct comparison with the 5-substituted regioisomer (CAS 113162-46-2) in head-to-head biological assays [3]. Such studies are critical for understanding the impact of sulfonamide positioning on target engagement, selectivity, and ADME properties across diverse protein targets.

ISO-Certified Building Blocks for R&D

Available at NLT 97% purity from ISO-certified suppliers , this compound is suitable for GLP/GMP-compliant research environments where batch-to-batch reproducibility and analytical consistency are mandatory. Documented long-term stability at -20°C supports multi-year development programs [4].

Application
Selection Property
Validation Focus
JAK/STAT pathway kinase library synthesis
Regiospecific 6-sulfonamide scaffold; N-methyl drug-like profile
JAK/STAT pathway selectivity and target engagement
DapE-targeted antibacterial discovery
Indoline-6-sulfonamide zinc-coordinating core
DapE active-site inhibition and lysine biosynthesis endpoint
5- vs 6-sulfonamide SAR studies
Position-dependent target recognition and ADME profile
Comparative binding geometry and permeability assessment
GLP/GMP-compliant building block supply
ISO-certified high-purity supply; documented long-term stability
Batch-to-batch reproducibility and analytical consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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